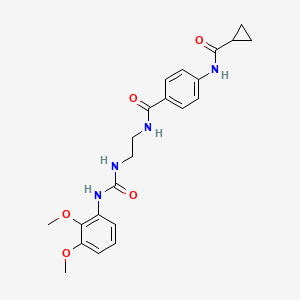

4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-[2-[(2,3-dimethoxyphenyl)carbamoylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5/c1-30-18-5-3-4-17(19(18)31-2)26-22(29)24-13-12-23-20(27)14-8-10-16(11-9-14)25-21(28)15-6-7-15/h3-5,8-11,15H,6-7,12-13H2,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVHQFVGBDILDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Cyclopropanecarboxamido Intermediate: This step involves the reaction of cyclopropanecarboxylic acid with an amine to form the cyclopropanecarboxamide.

Preparation of the Dimethoxyphenylureido Intermediate: This step involves the reaction of 2,3-dimethoxyaniline with an isocyanate to form the dimethoxyphenylurea.

Coupling Reaction: The final step involves coupling the cyclopropanecarboxamido intermediate with the dimethoxyphenylureido intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or ureas.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and pathways.

- Case Study : In vitro studies indicated that derivatives of cyclopropanecarboxamide reduced the expression of inflammatory markers in macrophages, supporting their use in treating inflammatory diseases .

Neurological Disorders

There is growing interest in the neuroprotective effects of benzamide derivatives. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative conditions.

- Case Study : Research has shown that related compounds can mitigate oxidative stress in neuronal cells, indicating potential applications in diseases such as Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound. Variations in substituents on the benzamide or cyclopropanecarboxamide moieties can significantly influence biological activity.

Mechanism of Action

The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related benzamide derivatives are analyzed to highlight key differences in substituents, molecular properties, and inferred pharmacological implications:

Structural Analogs and Key Differences

Key Observations

- Aromatic Substituent Effects: 2,3-Dimethoxyphenyl (Target Compound): Methoxy groups are electron-donating, favoring π-π stacking or hydrogen bonding with polar receptor pockets. 3,4-Difluorophenyl (): Fluorine’s electron-withdrawing nature and hydrophobic character may improve blood-brain barrier penetration or target selectivity.

Ureido vs. Acetamido Linkages :

Inferred Pharmacological Implications

- Target Compound : The 2,3-dimethoxyphenyl group is structurally analogous to ligands of serotonin receptors (e.g., 5-HT₁A/₂A), where methoxy substitutions are critical for binding .

- Fluorinated Analog () : The 3,4-difluorophenyl group may enhance stability against oxidative metabolism, extending half-life compared to methoxy-substituted derivatives.

- Heterocyclic Analog (): The pyridazinone-pyrazole system could confer kinase inhibitory activity, as seen in similar scaffolds targeting EGFR or CDK2 .

Biological Activity

The compound 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationship (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 430.52 g/mol. The compound features a cyclopropane ring, which contributes to its unique biological properties due to its strain and electronic characteristics.

Research indicates that compounds containing cyclopropanecarboxamide moieties exhibit diverse biological activities. The specific compound under consideration has been shown to inhibit certain enzyme activities, particularly those involved in metabolic pathways related to inflammation and cancer.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit 11β-HSD1 , an enzyme implicated in glucocorticoid metabolism, which plays a crucial role in various metabolic disorders and inflammatory diseases .

- Cell Proliferation : Studies have shown that derivatives of cyclopropanecarboxamides can effectively inhibit the proliferation of certain cancer cell lines, such as U937 (human myeloid leukemia) cells, without causing significant cytotoxicity .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which are attributed to its ability to modulate cytokine production and reduce inflammatory markers in vitro .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the aromatic substituents and the cyclopropane moiety significantly influence the biological activity of the compound. For instance:

- Aromatic Substituents : The presence of dimethoxy groups on the phenyl ring enhances binding affinity to target receptors, which may improve therapeutic efficacy.

- Cyclopropane Ring : The rigidity provided by the cyclopropane structure contributes to increased metabolic stability and reduced clearance rates in biological systems .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropanecarboxylic Acid : This is achieved through α-alkylation reactions involving 1-phenyl acetonitrile derivatives.

- Amide Coupling : The cyclopropanecarboxylic acid is then coupled with appropriate amines to form the final product using coupling agents such as HATU or EDC .

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer properties of various cyclopropanecarboxamide derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cell growth in U937 cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against this cell line .

Case Study 2: Metabolic Disorders

Another study focused on the effects of this compound on metabolic syndrome models demonstrated a reduction in body weight gain and improved glucose tolerance in obese mice treated with the compound for 8 weeks. This suggests potential applications in treating obesity-related metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide?

- Methodology :

- Step 1 : Synthesize the benzamide core via coupling 4-aminobenzoic acid derivatives with cyclopropanecarboxylic acid using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane (DCM) at 0–25°C .

- Step 2 : Introduce the ureido-ethyl linker by reacting the intermediate with 2-(3-(2,3-dimethoxyphenyl)ureido)ethylamine. Use a two-step protocol: (i) activation of the carboxylic acid with DCC/NHS, (ii) nucleophilic substitution under inert atmosphere (argon/nitrogen) .

- Purification : Employ reverse-phase chromatography (10–40% methanol/0.1% aqueous formic acid gradient) to isolate the final compound, yielding ~60% after optimization .

Q. Which analytical techniques are critical for structural validation of this compound?

- Techniques :

- 1H/13C NMR : Confirm substituent integration (e.g., cyclopropane protons at δ 0.8–1.2 ppm, aromatic protons from dimethoxyphenyl at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C22H26N4O5: 450.1898) .

- UV-Vis Spectroscopy : Assess π→π* transitions in the benzamide and dimethoxyphenyl moieties (λmax ~270–310 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s affinity for serotonin or dopamine receptors?

- Methodology :

- Analog Synthesis : Replace the cyclopropane group with bulkier substituents (e.g., tert-butyl) or modify the dimethoxyphenyl moiety to mono-/trifluorinated variants .

- In Vitro Binding Assays : Test analogs against D3 or 5-HT2A receptors using radioligand displacement (e.g., [3H]spiperone for 5-HT2A). Compare IC50 values to identify critical substituents .

- Data Interpretation : Correlate electronic (Hammett σ) or steric (Taft Es) parameters of substituents with binding affinity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Approach :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor assays) and buffer conditions (pH 7.4, 37°C) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in compound purity (≥95% by HPLC) or solvent effects (DMSO vs. saline) .

- Orthogonal Validation : Confirm activity via complementary assays (e.g., functional cAMP assays for GPCRs alongside binding studies) .

Q. How can metabolic stability be improved for in vivo pharmacokinetic studies?

- Strategies :

- Liver Microsome Assays : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of cyclopropane) using LC-MS/MS .

- Structural Modifications : Introduce deuterium at labile C-H bonds or replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) to reduce first-pass metabolism .

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and prolong half-life .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

Table 2 : NMR Chemical Shifts for Critical Protons

| Proton Group | δ (ppm) in CDCl3 | Reference |

|---|---|---|

| Cyclopropane CH2 | 0.9–1.1 (m, 4H) | |

| Dimethoxyphenyl OCH3 | 3.85 (s, 6H) | |

| Benzamide CONH | 8.2 (t, 1H) |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.